molecular formula C7H6Br2O2S B8435126 Methyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate

Methyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate

Cat. No. B8435126
M. Wt: 314.00 g/mol
InChI Key: IWCMSQXCXYFJDJ-UHFFFAOYSA-N
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Patent
US09000006B2

Procedure details

4-Bromo-3-methyl-thiophene-2-carboxylic acid methyl ester (3.0 g, 12.8 mmol), example 31-a, N-bromosuccinimide (2.33 g, 13.1 mmol), and benzoyl peroxide (310 mg, 1.28 mmol) were suspended in 32 mL of benzene and heated at reflux temperature for 16 hours. The reaction mixture was cooled and diluted with ethyl acetate. The reaction mixture was washed successively with saturated bicarbonate solution, brine, saturated ammonium chloride solution, and brine. The organic solvent was dried, filtered, and concentrated. The crude product was purified by flash chromatography eluting from silica gel with a gradient of 0-40% ethyl acetate in hexanes to produce 2.28 g of a yellow solid. NMR (CDCl3, 200 MHz): δ=7.48 (s, 1H), 4.91 (s, 2H), and 3.94 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([Br:11])[C:9]=1[CH3:10])=[O:4].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([Br:11])[C:9]=1[CH2:10][Br:12])=[O:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1C)Br
Step Two
Name
Quantity
2.33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
32 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The reaction mixture was washed successively with saturated bicarbonate solution, brine, saturated ammonium chloride solution, and brine
CUSTOM
Type
CUSTOM
Details
The organic solvent was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting from silica gel with a gradient of 0-40% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=C(C1CBr)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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